1-(1-Phenylethyl)imidazolidine-2,4-dione
Overview
Description
1-(1-Phenylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a derivative of imidazolidine-2,4-dione, which is known for its diverse biological activities. This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Phenylethyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction typically proceeds through a series of condensation reactions, such as the Knoevenagel condensation, to form the desired imidazolidine-2,4-dione core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-Phenylethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antibacterial and anticonvulsant properties.
Medicine: Research has explored its potential as an anticonvulsant agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channel inner pore, which is crucial for its anticonvulsant activity . Additionally, it may inhibit certain bacterial proteins, contributing to its antibacterial properties .
Comparison with Similar Compounds
1-(1-Phenylethyl)imidazolidine-2,4-dione can be compared to other imidazolidine-2,4-dione derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Hydantoin: Used as an anticonvulsant and antiarrhythmic agent.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-(1-phenylethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(9-5-3-2-4-6-9)13-7-10(14)12-11(13)15/h2-6,8H,7H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOBDLIHWGBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517627 | |
Record name | 1-(1-Phenylethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86095-58-1 | |
Record name | 1-(1-Phenylethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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